3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H5IN2O It is characterized by the presence of an iodine atom, a methyl group, and an aldehyde functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1-methyl-1H-pyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 3-substituted-1-methyl-1H-pyrazole-5-carbaldehyde derivatives.
Oxidation: Formation of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-iodo-1-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interactions and stability in various chemical and biological environments.
Properties
CAS No. |
2226182-52-9 |
---|---|
Molecular Formula |
C5H5IN2O |
Molecular Weight |
236 |
Purity |
95 |
Origin of Product |
United States |
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